M4344
Description
M4344 (formerly VX-803) is an orally bioavailable, ATP-competitive inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of DNA damage response (DDR) pathways. Developed initially by Vertex Pharmaceuticals and later acquired by Merck KGaA, this compound has demonstrated exceptional preclinical potency, with an ATR enzyme IC50 of 0.15 nM (cell-free assay) and cellular IC50 of 8 nM, alongside >100-fold selectivity over 308 other kinases, including ATM and PI3K homologs . Its mechanism involves blocking ATR-driven phosphorylation of checkpoint kinase 1 (CHK1), leading to replication catastrophe, DNA damage accumulation, and mitotic cell death .
Preclinical studies highlight this compound’s single-agent activity in 16 cancer cell lines and patient-derived organoids, particularly in tumors with replication stress (RepStress) or neuroendocrine (NE) gene expression signatures . This compound also synergizes extensively with DNA-damaging agents (e.g., TOP1 inhibitors, PARP inhibitors, cisplatin) and overcomes chemotherapy resistance in models with SLFN11 deficiency . Two phase I clinical trials are ongoing: NCT02278250 (monotherapy and combinations with carboplatin/cisplatin) and NCT04149145 (combination with niraparib in ovarian cancer) .
Properties
CAS No. |
613191-99-3 |
|---|---|
Molecular Formula |
C25H29F2N9O3 |
Molecular Weight |
541.5638 |
IUPAC Name |
2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C25H29F2N9O3/c26-16-9-30-23-20(22(28)32-36(23)12-16)24(37)31-19-11-29-10-18(27)21(19)34-3-1-15(2-4-34)25(38)35-7-5-33(6-8-35)17-13-39-14-17/h9-12,15,17H,1-8,13-14H2,(H2,28,32)(H,31,37) |
InChI Key |
QAYHKBLKSXWOEO-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2N=CC(F)=CN2N=C1N)NC3=C(N4CCC(C(N5CCN(C6COC6)CC5)=O)CC4)C(F)=CN=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
M4344; M-4344; M 4344; VX-803; VX803; VX 803; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar ATR Inhibitors
M4344 is benchmarked against clinically developed ATR inhibitors, including berzosertib (M6620/VX-970) , ceralasertib (AZD6738) , and BAY1895344 . Key comparative data are summarized below:
Table 1: Comparative Profile of ATR Inhibitors
Key Differentiators of this compound
Potency : this compound ranks as the most potent ATR inhibitor in preclinical models, surpassing berzosertib, ceralasertib, and BAY1895344 in cellular proliferation assays .
Synergy Breadth: this compound exhibits pan-synergy with replication stress-inducing agents (e.g., TOP1 inhibitors, PARP inhibitors) across low nanomolar concentrations, outperforming other inhibitors in combinatorial efficacy .
Predictive Biomarkers : RepStress and NE gene expression signatures uniquely correlate with this compound response, enabling patient stratification .
Oral Bioavailability: Unlike intravenous berzosertib, this compound’s oral formulation supports flexible dosing schedules, such as "gapped" regimens to minimize toxicity .
Research Findings and Mechanistic Insights
- Cellular Catastrophe : this compound induces S-phase DNA damage, G2/M arrest, and micronuclei formation, bypassing traditional apoptosis pathways .
- Dual-Phase DNA Synthesis Inhibition : At 25 nM, this compound completely halts DNA replication, leading to mitotic defects and cell death .
- Tumor Model Efficacy: In H82 and H446 xenografts, this compound combined with irinotecan reduced tumor volume by >70% without significant toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
